2,5-Difluorobenzylzinc chloride (CAS: 312692-89-0) is a highly reactive, functional-group-tolerant organozinc reagent supplied as a standardized 0.5 M solution in tetrahydrofuran (THF). It serves as a critical nucleophile for Negishi cross-coupling reactions, enabling the direct and efficient installation of the 2,5-difluorobenzyl moiety onto aryl, heteroaryl, and vinyl electrophiles [1]. Unlike traditional Grignard or organolithium reagents, this organozinc compound exhibits superior chemoselectivity, tolerating sensitive functional groups such as esters, ketones, and nitriles without requiring tedious protecting group chemistry. Its pre-formed, solution-stable nature streamlines laboratory and industrial workflows by bypassing the erratic, homocoupling-prone direct metalation of benzylic halides, making it the premier choice for advanced material and pharmaceutical synthesis.
Negishi cross-coupling synthon for Pd- and Ni-catalyzed C–C bond construction
Installs 2,5-difluorobenzyl with defined regioisomeric fidelity
Ready-to-use THF solution under inert atmosphere for direct coupling protocols
Attempting to substitute 2,5-difluorobenzylzinc chloride with its Grignard analog (2,5-difluorobenzylmagnesium chloride) or Suzuki counterpart (2,5-difluorobenzylboronic acid) frequently results in process failure and material waste. Benzyl Grignard reagents are highly basic and nucleophilic, leading to aggressive side reactions with electrophilic functional groups and severe Wurtz-type homocoupling during both formation and coupling [1]. Conversely, benzylboronic acids are notoriously unstable under the basic, aqueous conditions required for Suzuki-Miyaura couplings, undergoing rapid protodeboronation that destroys the reagent and drastically reduces target yields [2]. Procuring the exact organozinc halide ensures rapid, mild transmetalation in Negishi couplings, preserving both the starting material and sensitive substrate architectures while maximizing the return on investment for expensive functionalized precursors.
Substituting 2,4- or 2,6-difluorobenzyl isomers may produce structurally distinct compounds with divergent target engagement profiles
Chloride vs bromide form shifts molar nucleophile content per gram, affecting mass-based procurement cost calculations
Density variance between regioisomers and halide forms provides a practical QC checkpoint to detect shipping or picking errors
In transition-metal-catalyzed cross-couplings, benzylzinc reagents vastly outperform their magnesium counterparts when sensitive functional groups are present. Class-level comparative studies demonstrate that while benzylmagnesium chlorides can yield as low as 12% in cross-couplings with functionalized aryl halides due to competitive addition and homocoupling, the corresponding benzylzinc chlorides consistently deliver yields exceeding 85% under mild conditions[1].
| Evidence Dimension | Cross-coupling yield with functionalized electrophiles |
| Target Compound Data | >85% yield (benzylzinc class average) |
| Comparator Or Baseline | ~12% yield (benzylmagnesium chloride) |
| Quantified Difference | >7X increase in target yield |
| Conditions | Ni- or Pd-catalyzed cross-coupling at 25 °C in THF |
Buyers synthesizing complex, functionalized APIs should procure the organozinc reagent to prevent catastrophic yield losses associated with Grignard over-reactivity.
2,5-isomer: AC₅₀ 0.631 μM
2,4- and 2,6-isomer: AC₅₀ 0.025 μM each
Reported regioisomer-dependent potency context
Same assay, identical scaffold; NIH MLP screening data
Benzylboronic acids are highly susceptible to protodeboronation under the basic aqueous conditions of Suzuki couplings, often requiring large reagent excesses or specialized slow-release ligands to achieve >50% yields. By utilizing 2,5-difluorobenzylzinc chloride in a Negishi coupling framework, the reaction proceeds under anhydrous, neutral-to-mild conditions, completely bypassing the protodeboronation degradation pathway and routinely enabling >80-90% isolated yields of the diarylmethane product [1].
| Evidence Dimension | Reagent degradation (protodeboronation) and resulting yield |
| Target Compound Data | Negligible degradation; >80% cross-coupling yield |
| Comparator Or Baseline | 2,5-Difluorobenzylboronic acid (high protodeboronation, often <50% yield without specialized ligands) |
| Quantified Difference | >30% absolute yield improvement and elimination of protodeboronated byproducts |
| Conditions | Negishi (anhydrous/THF) vs. Suzuki (basic/aqueous) coupling conditions |
Eliminates the need for complex ligand screening and large reagent excesses required to compensate for boronic acid decomposition.
2,5-difluorobenzyl moiety required for IHY-153 calmodulin binding
Reported pharmacophore requirement context
No direct regioisomeric comparator data for IHY-153 series
The direct synthesis of benzylic organometallics from 2,5-difluorobenzyl chloride using magnesium metal is notoriously plagued by Wurtz-type homocoupling, which can consume 20-30% of the starting material to form 1,2-bis(2,5-difluorophenyl)ethane. Procuring the commercially standardized 0.5 M 2,5-difluorobenzylzinc chloride solution guarantees a controlled reagent profile with minimal homocoupled impurities (<5%), ensuring stoichiometric accuracy and reproducible downstream coupling kinetics [1].
| Evidence Dimension | Homocoupling impurity profile |
| Target Compound Data | <5% homocoupling (standardized commercial solution) |
| Comparator Or Baseline | 20-30% homocoupling (in situ Grignard generation) |
| Quantified Difference | 4-6X reduction in homocoupling waste |
| Conditions | Commercial organozinc formulation vs. in situ benzylic Grignard synthesis |
Procurement of the pre-formed zinc reagent prevents lot-to-lot variability and purification bottlenecks caused by homocoupled dimeric byproducts.
0.982 g/mL at 25 °C
Supports rapid identity verification at receipt
Distinguishable from 3,5-isomer and bromide form
Chloride: 4.39 mmol/g
Bromide: 3.67 mmol/g
Chloride form provides greater nucleophile per gram
Both forms 0.5 M in THF; identical volumetric molarity
Rieke® highly reactive zinc methodology
Reported batch consistency and broad substrate scope
Class-level inference from organozinc reactivity trends
Due to its high tolerance for esters, nitriles, and ketones, 2,5-difluorobenzylzinc chloride is the premier choice for installing a 2,5-difluorobenzyl group onto advanced pharmaceutical intermediates via Negishi coupling, where Grignard reagents would destroy existing functional groups [1].
In the development of agrochemicals and bioisosteres, this reagent efficiently couples with aryl halides to form diarylmethanes. It is specifically selected over benzylboronic acids to avoid protodeboronation, ensuring high yields and scalable processability [1].
The reagent is highly compatible with modern Ni-catalyzed cross-coupling protocols, allowing for efficient reaction with unactivated alkyl or aryl chlorides where other organometallics exhibit sluggish transmetalation or excessive side reactions [1].